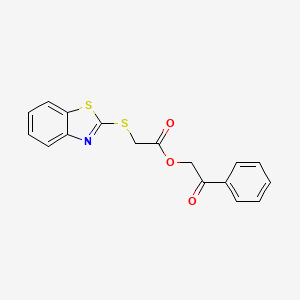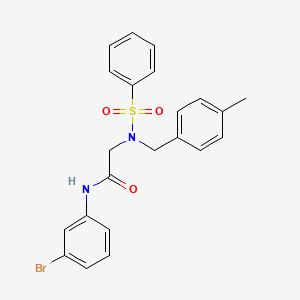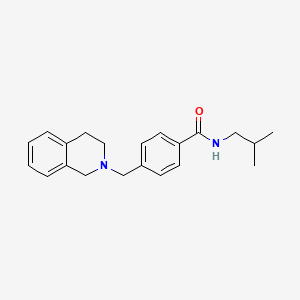![molecular formula C21H15NO3 B5889697 2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5889697.png)
2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is a derivative of isoquinoline, a class of organic compounds that have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been proposed that it acts on various molecular targets, including enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation, and to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglial cells, suggesting its potential as an anti-inflammatory agent. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity, suggesting its potential as a neuroprotective agent.
実験室実験の利点と制限
The advantages of using 2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione in lab experiments include its relatively simple synthesis method, its potential as a multi-target agent, and its promising pharmacological properties. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione. One direction is to further investigate its mechanism of action and molecular targets, in order to better understand its pharmacological properties. Another direction is to optimize its synthesis method and improve its solubility, in order to facilitate its administration in vivo. Additionally, further studies are needed to evaluate its efficacy and safety in animal models of neurodegenerative diseases and cancer. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with potential applications in various fields of scientific research.
合成法
The synthesis of 2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione involves a multi-step process that includes the condensation of 3-methoxybenzaldehyde and cyclohexanone, followed by cyclization and oxidation. The final product is obtained after purification through column chromatography and recrystallization. The yield of the synthesis is around 50%, and the purity can be determined through nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer biology. It has been shown to have neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been found to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
6-(3-methoxyphenyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-15-4-2-3-14(11-15)22-20(23)16-9-7-12-5-6-13-8-10-17(21(22)24)19(16)18(12)13/h2-4,7-11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXZTCAUXQMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5889639.png)
![3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5889657.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5889659.png)

![methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)
![methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5889672.png)


![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5889687.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889701.png)
